molecular formula C22H19FN6O3 B2909422 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1049480-94-5

2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2909422
CAS No.: 1049480-94-5
M. Wt: 434.431
InChI Key: KJIDGJVUALZAAK-UHFFFAOYSA-N
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Description

2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a chromenone core with a piperazine ring and a tetrazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone intermediate.

    Attachment of the Tetrazole Moiety: The tetrazole moiety is often introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring.

    Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the piperazine-chromenone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated piperazine derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules, such as proteins and nucleic acids, are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific functional attributes.

Mechanism of Action

The mechanism of action of 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chromenone core and piperazine ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one apart is its combination of a chromenone core with a tetrazole moiety and a piperazine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c23-15-5-7-16(8-6-15)29-21(24-25-26-29)14-27-9-11-28(12-10-27)22(31)20-13-18(30)17-3-1-2-4-19(17)32-20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDGJVUALZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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